3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one
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Overview
Description
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is an organic compound that features a fluorophenoxy group attached to a thiomorpholine ring via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenol with epichlorohydrin to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with thiomorpholine in the presence of a base, such as sodium hydride, to yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF), for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone linker can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy derivatives: These compounds share a similar fluorophenoxy group but differ in the substituents attached to the aromatic ring.
Thiomorpholine derivatives: Compounds with variations in the substituents on the thiomorpholine ring.
Uniqueness
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is unique due to the combination of the fluorophenoxy group and the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H16FNO2S. It features a thiomorpholine ring , which is crucial for its biological activity, along with a fluorophenoxy group that enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 253.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It can influence pathways such as the MAPK/ERK pathway, leading to altered cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated a substantial reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
Study 2: Anticancer Effects
Another study focused on the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased rates of apoptosis. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | Moderate | No |
Fluconazole | Yes | No |
This table highlights that while some compounds exhibit antimicrobial properties, they may lack significant anticancer activity, underscoring the potential dual-action profile of this compound.
Properties
IUPAC Name |
3-(4-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-11-1-3-12(4-2-11)17-8-5-13(16)15-6-9-18-10-7-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDDFLIYSQAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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